Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate
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Overview
Description
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization with hydroxylamine . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate
- Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate
- Ethyl 3-[Hydroxy(4-methylphenyl)methyl]isoxazole-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the hydroxyl group at specific positions on the isoxazole ring can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-[hydroxy(phenyl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-13(16)10-8-18-14-11(10)12(15)9-6-4-3-5-7-9/h3-8,12,15H,2H2,1H3 |
InChI Key |
YQVHONBSVNCWQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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